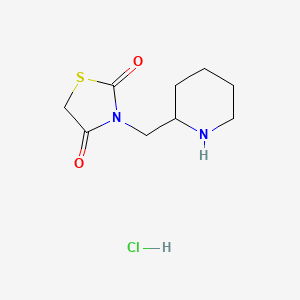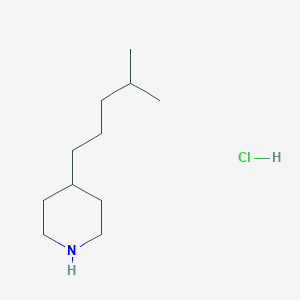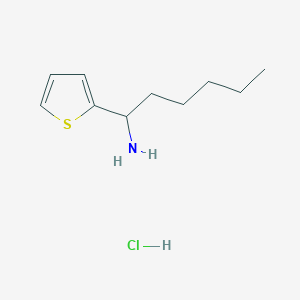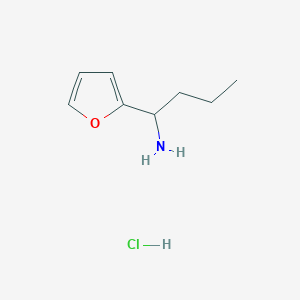
4-(4-Chloro-2-methylphenyl)-1,2,3,6-tetrahydropyridine
Vue d'ensemble
Description
The closest compounds I found are 4-Chloro-2-methylphenyl isocyanate and 4-Chloro-2-methylphenol . These are synthetic compounds commonly used in laboratory experiments.
Synthesis Analysis
The synthesis of similar compounds like N-(4-chloro-2-methylphenyl)-2-(methylthio)benzamide involves the reaction between 4-chloro-2-methylaniline and 2-(methylthio)benzoyl chloride in the presence of a base such as triethylamine.
Molecular Structure Analysis
The molecular formula for 4-Chloro-2-methylphenyl isocyanate is C8H6ClNO and for 4-Chloro-2-methylphenol is ClC6H3(CH3)OH .
Physical And Chemical Properties Analysis
The melting point for 4-Chloro-2-methylphenyl isocyanate is 36-40 °C and for 4-Chloro-2-methylphenol is 43-46 °C .
Applications De Recherche Scientifique
Oxidative Imination and Molecular Structure
A study described the oxidative imination of 4-aryl substituted 1-methyl-1,2,3,6-tetrahydropyridines using potassium permanganate in the presence of arylamines. This process leads to the formation of 2-(arylimino)-1,2,5,6-tetrahydropyridines. The molecular structure of one such compound was examined, revealing a sofa conformation of the hydropyridine ring and an E-configuration of its amidine fragment (Soldatenkov et al., 2001).
Pharmacological Properties
Another significant body of research has focused on the tetrahydropyridine (THP) moiety's role in pharmacology. The discovery of neurotoxic properties in certain THP derivatives has driven extensive research into their synthesis and pharmacological properties, aiming to extend the database for structure-activity relationship (SAR) studies. This has led to the design of promising drug candidates, with many under clinical study (Mateeva et al., 2005).
Neurotoxicity and Neurotransmitter Systems
The neurotoxic effects of specific THP analogs on serotonin and norepinephrine levels in rats have been studied, providing tools to investigate serotonergic and noradrenergic neurotransmitter systems. Such studies have implications for understanding diseases like Parkinson's and potential therapeutic targets (Unger et al., 2002).
Synthesis and Antihypertensive Activity
Research into the synthesis of dihydropyrimidines and their antihypertensive activity highlights the therapeutic potential of tetrahydropyridine derivatives. By synthesizing various compounds and testing their biological activity, researchers aim to identify molecules with improved activity and lesser toxicity for clinical use (Rana et al., 2004).
Astroglial Responses to Neurotoxins
The response of neuronal and astroglial cells to THP derivatives offers insights into the cellular mechanisms underlying neurotoxicity and the potential for developing therapeutic strategies to mitigate these effects. Such research contributes to our understanding of neurological disorders and the development of neuroprotective drugs (Luellen et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-chloro-2-methylphenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-4,8,14H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLSRMJNPQPWCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methylphenyl)-1,2,3,6-tetrahydropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1457602.png)
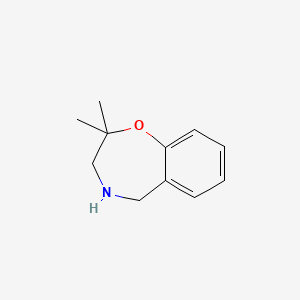
![8-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1457604.png)

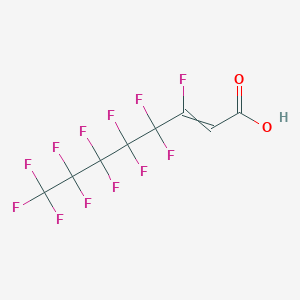
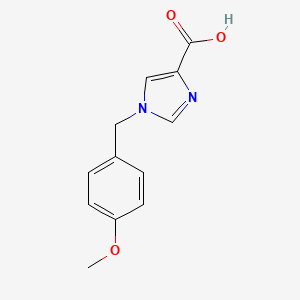
![6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B1457614.png)
